molecular formula C21H31N3O4 B1175835 RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester CAS No. 1251004-30-4

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester

Cat. No.: B1175835
CAS No.: 1251004-30-4
M. Wt: 389.5
InChI Key:
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Description

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester is a complex organic compound with the molecular formula C21H31N3O4 and a molecular weight of 389.49 g/mol . This compound is notable for its unique structure, which includes a pyrazinoazepine core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:

    Formation of the Pyrazinoazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazinoazepine ring system.

    Introduction of Carboxylic Acid Groups: Carboxylation reactions are employed to introduce the dicarboxylic acid groups at the desired positions on the ring.

    Esterification: The carboxylic acid groups are then esterified using benzyl alcohol and tert-butyl alcohol in the presence of acid catalysts to form the benzyl ester and tert-butyl ester functionalities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the synthesis process. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles replace the benzyl or tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

RaceMicOctahydro-pyrazino[2,3-d]azepine-1,7-dicarboxylicacid7-benzylester1-tert-butyl ester can be compared with other similar compounds, such as:

    Octahydro-pyrazino[2,3-d]azepine derivatives: These compounds share the core structure but differ in functional groups, leading to variations in their chemical and biological properties.

    Pyrazinoazepine analogs: Analogous compounds with different substituents on the pyrazinoazepine ring can exhibit distinct reactivity and applications.

The uniqueness of this compound lies in its specific ester functionalities, which confer unique chemical reactivity and potential biological activities.

Properties

IUPAC Name

7-O-benzyl 4-O-tert-butyl (4aS,9aS)-2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-21(2,3)28-20(26)24-14-11-22-17-9-12-23(13-10-18(17)24)19(25)27-15-16-7-5-4-6-8-16/h4-8,17-18,22H,9-15H2,1-3H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPRWOAPSCCIED-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H]2[C@@H]1CCN(CC2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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